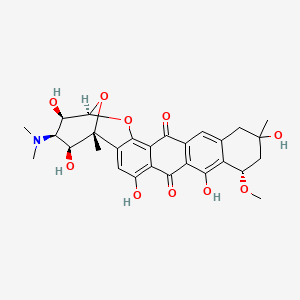![molecular formula C11H10O2S3 B14502846 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene CAS No. 63033-75-0](/img/structure/B14502846.png)
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a thiophene ring through a sulfanyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene typically involves the following steps:
Formation of the Methanesulfonyl Phenyl Intermediate: The initial step involves the sulfonation of a phenyl compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Thiophene: The methanesulfonyl phenyl intermediate is then coupled with thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, which lacks the methanesulfonyl phenyl group.
2-Butylthiophene: A thiophene derivative with a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Another derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is unique due to the presence of the methanesulfonyl phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63033-75-0 |
|---|---|
Formule moléculaire |
C11H10O2S3 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-(4-methylsulfonylphenyl)sulfanylthiophene |
InChI |
InChI=1S/C11H10O2S3/c1-16(12,13)10-6-4-9(5-7-10)15-11-3-2-8-14-11/h2-8H,1H3 |
Clé InChI |
CRAWGPVZEWFFOA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
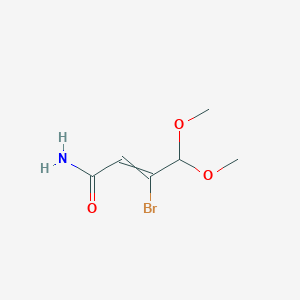

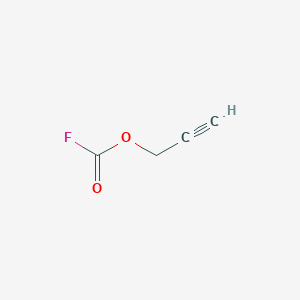


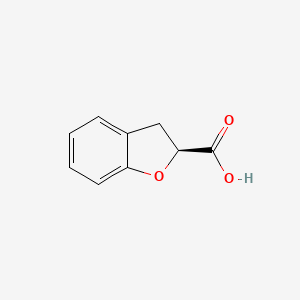
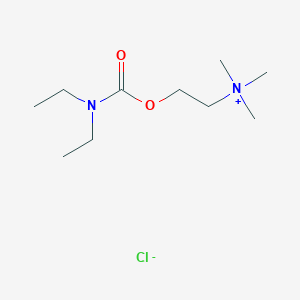
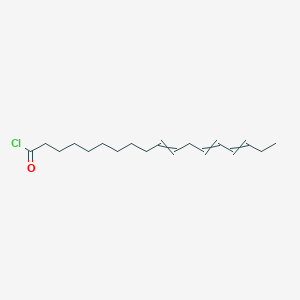
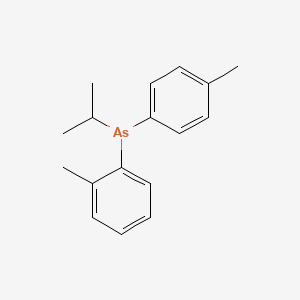
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
